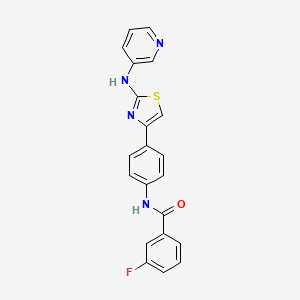

3-fluoro-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)benzamide

Description

This compound features a benzamide core substituted with a fluorine atom at the 3-position and a thiazole ring linked to a pyridin-3-ylamino group. Its structure combines a fluorinated aromatic system with a heterocyclic thiazole-pyridine motif, which is often associated with biological activity in kinase inhibition, antimicrobial agents, or allosteric receptor modulation . The fluorine atom enhances metabolic stability and influences electronic properties, while the thiazole-pyridine moiety may facilitate target binding through hydrogen bonding or π-π interactions.

Properties

IUPAC Name |

3-fluoro-N-[4-[2-(pyridin-3-ylamino)-1,3-thiazol-4-yl]phenyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15FN4OS/c22-16-4-1-3-15(11-16)20(27)24-17-8-6-14(7-9-17)19-13-28-21(26-19)25-18-5-2-10-23-12-18/h1-13H,(H,24,27)(H,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSCJEKARMVVGOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C(=O)NC2=CC=C(C=C2)C3=CSC(=N3)NC4=CN=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15FN4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Thiazole derivatives, which this compound is a part of, have been found in many potent biologically active compounds. They have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules.

Mode of Action

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom. This allows the thiazole ring to undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution, which could be a part of its interaction with its targets.

Biochemical Pathways

Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may affect multiple biochemical pathways.

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes. These properties could influence the compound’s bioavailability.

Result of Action

Thiazole derivatives have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules. These activities suggest that the compound could have various molecular and cellular effects.

Biochemical Analysis

Biochemical Properties

Thiazole derivatives, to which this compound belongs, have been found to interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is largely dependent on the specific structure and functional groups present in the thiazole derivative.

Biological Activity

3-Fluoro-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)benzamide is a complex organic compound that combines multiple pharmacophores, including a thiazole ring, a pyridine moiety, and a benzamide structure. This unique arrangement suggests potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanism of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure

The compound can be represented as follows:

It features a fluorine atom at the 3-position of the benzamide, which may enhance its biological efficacy through improved binding affinity to target proteins.

Biological Activity Overview

Recent studies have indicated that compounds similar to this compound exhibit significant biological activities, particularly in inhibiting cancer cell proliferation. The following sections detail specific areas of biological activity.

Anticancer Activity

-

Mechanism of Action :

- The compound has been shown to inhibit key protein kinases involved in cell cycle regulation, particularly CDK4 and CDK6, which are critical for cancer cell proliferation .

- Molecular dynamics simulations suggest that the compound interacts with target proteins primarily through hydrophobic contacts, which may contribute to its potency against various cancer cell lines .

-

Case Studies :

- In vitro studies demonstrated that the compound exhibits significant cytotoxic effects against several cancer cell lines, including A-431 (epidermoid carcinoma) and Jurkat (T-cell leukemia), with IC50 values lower than standard chemotherapeutics like doxorubicin .

- A structure-activity relationship (SAR) analysis highlighted that substituents on the phenyl ring significantly influence anticancer activity. For instance, the presence of electronegative groups such as chlorine enhances antiproliferative effects .

Antimicrobial Activity

In addition to anticancer properties, preliminary studies indicate that this compound may possess antimicrobial activity. Compounds with similar structures have shown effectiveness against both Gram-positive and Gram-negative bacteria .

Structure-Activity Relationship (SAR)

The SAR analysis for compounds related to this compound reveals several key findings:

- Substituent Effects : The presence of various substituents on the thiazole and phenyl rings can significantly alter biological activity. For example, compounds with electron-withdrawing groups tend to exhibit enhanced potency against cancer cells .

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Compound A | Thiazole + Pyridine | Anticancer |

| Compound B | Sulfonamide + Thiazole | Antimicrobial |

| Compound C | Fluorinated Phenyl | Enhanced Anticancer |

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substitution Patterns on the Benzamide Core

- 4-Fluoro analogs :

- 4-fluoro-N-(4-(3-oxo-3-(4-phenylpiperazin-1-yl)propyl)thiazol-2-yl)benzamide (CAS 1021265-80-4) : Incorporates a piperazine-linked propyl group on the thiazole ring, enhancing solubility and possibly modulating GPCR activity (Molecular formula: C23H23FN4O2S) .

- 4-Fluoro-N-{[6-(4-fluorophenyl)-imidazothiazol-5-yl]methyl}benzamide (CAS 946199-69-5) : Features an imidazothiazole ring instead of thiazole, with dual fluorophenyl groups (Molecular weight: 371.4 g/mol). This modification may improve CNS penetration .

Thiazole Ring Modifications

- Benzothiazole derivatives :

- Trifluoropropyl substitution: 4-(2-Methylthiazol-4-yl)-N-(3,3,3-trifluoropropyl)benzamide: The trifluoropropyl group enhances metabolic stability compared to the pyridinylamino group in the target compound, as seen in EthR inhibitors for tuberculosis .

Antifungal Activity:

- 2-Hydroxy-5-(2-(4-(2-(phenylamino)thiazol-4-yl)phenyl)thiazol-4-yl)benzamide (27e): Exhibits MIC values of 7.81 µg/mL against Candida albicans, superior to fluconazole (15.62 µg/mL). The target compound’s fluorine substitution may reduce antifungal potency compared to hydroxy-substituted analogs .

- (E)-2-(2-(Cyclohexenylmethylene)hydrazinyl)thiazole derivatives : Show MIC values as low as 0.015 µg/mL against Candida spp., highlighting the importance of hydrazine linkers for potency .

Antitubercular Activity:

Thiazole derivatives generally exhibit moderate activity, with none surpassing first-line drugs like isoniazid. The target compound’s pyridinylamino group may improve specificity for mycobacterial targets, though direct data are unavailable .

NMR Spectral Challenges:

3-fluoro-N-(3-fluorophenyl)benzamide and analogs exhibit complex ¹H NMR spectra due to overlapping aromatic signals and scalar couplings, complicating structural elucidation. The target compound’s pyridinylamino-thiazole system likely exacerbates spectral overlap .

Molecular Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.